Ester pinacolique de l'acide aminométhylboronique chlorhydrate

Vue d'ensemble

Description

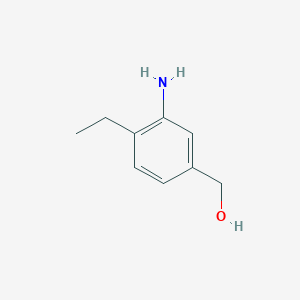

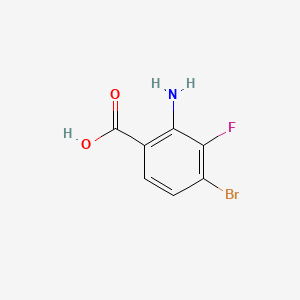

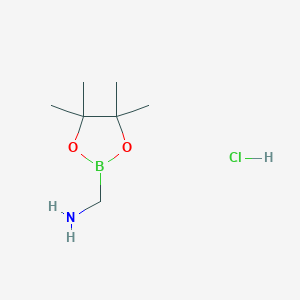

Aminomethylboronic acid pinacol ester hydrochloride is a useful research chemical . It has the chemical formula C7H17BClNO2 and a molecular weight of 193.48 g/mol .

Synthesis Analysis

The synthesis of Aminomethylboronic acid pinacol ester hydrochloride involves several steps. A method of synthesizing aminophenylboronic acid pinacol ester involves cooling to 0°C, adding 10% hydrochloric acid, and adjusting the pH value to be 6 . Another method involves the catalytic protodeboronation of pinacol boronic esters .

Molecular Structure Analysis

The molecular structure of Aminomethylboronic acid pinacol ester hydrochloride can be represented by the SMILES string B1 (OC (C (O1) ©C) ©C)CN.Cl .

Chemical Reactions Analysis

Pinacol boronic esters, such as Aminomethylboronic acid pinacol ester hydrochloride, are highly valuable building blocks in organic synthesis . They can undergo catalytic protodeboronation, a process that is not well developed . This process involves a radical approach .

Physical and Chemical Properties Analysis

Aminomethylboronic acid pinacol ester hydrochloride is a solid with a molecular weight of 193.48 g/mol . It has an empirical formula of C7H16BNO2.HCl .

Applications De Recherche Scientifique

Couplage de Suzuki-Miyaura

Ester pinacolique de l'acide aminométhylboronique chlorhydrate: est un réactif précieux dans le couplage de Suzuki-Miyaura , une réaction largement utilisée en chimie organique pour la formation de liaisons carbone-carbone. Ce processus de couplage est essentiel à la synthèse de divers produits pharmaceutiques, polymères et composés organiques complexes.

Protodéboronation

Le composé est utilisé dans la protodéboronation des esters boroniques pinacolique . Ce processus est crucial pour l'hydrométhylation anti-Markovnikov formelle des alcènes, qui est une transformation significative dans la synthèse de molécules complexes, y compris les produits naturels et les ingrédients pharmaceutiques actifs.

Synthèse de l'indolizidine 209B

Il sert de bloc de construction dans la synthèse totale formelle de l'indolizidine 209B , un alcaloïde aux propriétés pharmacologiques potentielles. La synthèse implique des étapes complexes qui mettent en évidence la polyvalence des esters boroniques en synthèse organique.

Synthèse de la δ-®-Coniceïne

Le composé est essentiel à la synthèse de la δ-®-Coniceïne , un précurseur de la conicine, un alcaloïde présent dans la ciguë vénéneuse. Cette synthèse met en évidence l'application des esters boroniques dans la production de molécules biologiquement actives.

Réactions croisées radical-polaires

Il est utilisé dans les réactions croisées radical-polaires , qui sont précieuses pour la construction d'architectures moléculaires complexes. Ces réactions sont particulièrement utiles dans la synthèse des hétérocycles et autres composés cycliques.

Synthèse de composés antimicrobiens

Le composé est impliqué dans la synthèse d'amphiphiles aryl-peptidomimétiques antimicrobiens . Ces composés ont des applications potentielles dans le développement de nouveaux antibiotiques et la résolution du problème croissant de la résistance aux antibiotiques.

Mécanisme D'action

Target of Action

Aminomethylboronic acid pinacol ester hydrochloride is a valuable building block in organic synthesis . .

Mode of Action

The compound is known to undergo catalytic protodeboronation, a process that involves the removal of a boron atom from the molecule . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This is a valuable but relatively unknown transformation .

Biochemical Pathways

The protodeboronation process is part of the hydromethylation sequence, which has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B . .

Result of Action

The result of the action of Aminomethylboronic acid pinacol ester hydrochloride is the production of new compounds through the process of hydromethylation and protodeboronation . These processes have been used in the synthesis of various compounds, including methoxy protected (−)-Δ8-THC, cholesterol, δ- ®-coniceine, and indolizidine 209B .

Action Environment

The action of Aminomethylboronic acid pinacol ester hydrochloride can be influenced by various environmental factors. For instance, the compound is typically stored at a temperature of 2-8°C . .

Safety and Hazards

Orientations Futures

The future directions of research on Aminomethylboronic acid pinacol ester hydrochloride could involve further development of the protodeboronation process . This process is currently not well developed, especially for unactivated alkyl and primary alkyl boronic esters . The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .

Analyse Biochimique

Biochemical Properties

Aminomethylboronic acid pinacol ester hydrochloride plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known for its ability to form stable complexes with enzymes and proteins, which can be utilized in various catalytic processes . The compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds that can inhibit or activate these enzymes. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors.

Cellular Effects

Aminomethylboronic acid pinacol ester hydrochloride has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism . The compound can induce apoptosis in certain cell types by disrupting mitochondrial function and activating caspases. Additionally, it has been observed to inhibit cell proliferation in cancer cells, making it a potential candidate for anticancer therapies.

Molecular Mechanism

The molecular mechanism of aminomethylboronic acid pinacol ester hydrochloride involves its interaction with biomolecules at the molecular level. The compound binds to the active sites of enzymes, forming reversible covalent bonds that can either inhibit or activate the enzyme’s activity . This binding can lead to conformational changes in the enzyme, affecting its function and stability. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aminomethylboronic acid pinacol ester hydrochloride can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to the compound has been shown to affect cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of aminomethylboronic acid pinacol ester hydrochloride vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse reactions.

Metabolic Pathways

Aminomethylboronic acid pinacol ester hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s and other oxidoreductases, affecting metabolic flux and metabolite levels . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, aminomethylboronic acid pinacol ester hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound is known to accumulate in specific tissues, such as the liver and kidneys, where it can exert its biochemical effects. Understanding its transport and distribution is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of aminomethylboronic acid pinacol ester hydrochloride is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis. This subcellular localization is important for understanding the compound’s mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16BNO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPPDIFJIGRZOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1380567.png)

![1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-](/img/structure/B1380570.png)